REACTION_SMILES
|
[BH3:30].[Br:31][c:32]1[c:33]([C:39]([CH3:40])=[O:41])[cH:34][c:35]([Cl:38])[cH:36][cH:37]1.[CH3:1][O:2][B:3]([O:4][CH3:5])[O:6][CH3:7].[CH3:27][S:28][CH3:29].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1.[c:8]1([C:9]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)([CH:16]2[CH2:17][CH2:18][CH2:19][NH:20]2)[OH:21])[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[Br:31][c:32]1[c:33]([CH:39]([CH3:40])[OH:41])[cH:34][c:35]([Cl:38])[cH:36][cH:37]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cc(Cl)ccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1cc(Cl)ccc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH3:30].[Br:31][c:32]1[c:33]([C:39]([CH3:40])=[O:41])[cH:34][c:35]([Cl:38])[cH:36][cH:37]1.[CH3:1][O:2][B:3]([O:4][CH3:5])[O:6][CH3:7].[CH3:27][S:28][CH3:29].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1.[c:8]1([C:9]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)([CH:16]2[CH2:17][CH2:18][CH2:19][NH:20]2)[OH:21])[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[Br:31][c:32]1[c:33]([CH:39]([CH3:40])[OH:41])[cH:34][c:35]([Cl:38])[cH:36][cH:37]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cc(Cl)ccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)c1cc(Cl)ccc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |